molecular formula C12H14ClNO B2747623 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 19202-19-8

2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2747623
CAS No.: 19202-19-8
M. Wt: 223.7
InChI Key: XFWLOSYCPFWTSJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a chlorophenyl group attached to a pyrrolidinyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 2-(4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanol.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Cellular Pathways: Affecting cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure with a bromine atom instead of chlorine.

    2-(4-Fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one: Contains a fluorine atom in place of chlorine.

    2-(4-Methylphenyl)-1-(pyrrolidin-1-yl)ethan-1-one: Features a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWLOSYCPFWTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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